4-Bromo-2,6-difluoroaniline

Catalog No.
S667464
CAS No.
67567-26-4
M.F
C6H4BrF2N
M. Wt
208 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2,6-difluoroaniline

CAS Number

67567-26-4

Product Name

4-Bromo-2,6-difluoroaniline

IUPAC Name

4-bromo-2,6-difluoroaniline

Molecular Formula

C6H4BrF2N

Molecular Weight

208 g/mol

InChI

InChI=1S/C6H4BrF2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2

InChI Key

BFQSQUAVMNHOEF-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)N)F)Br

Synonyms

4-Bromo-2,6-difluorobenzenamine; (4-Bromo-2,6-difluorophenyl)amine; 2,6-Difluoro-4-bromoaniline; 4-Bromo-2,6-difluoroaniline; 4-Bromo-2,6-difluorobenzenamine

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)Br

4-Bromo-2,6-difluoroaniline is an organic compound classified as an aniline derivative, characterized by the presence of a bromine atom at the para-position and two fluorine atoms at the ortho-positions on the benzene ring. Its molecular formula is C₆H₄BrF₂N, with a molecular weight of 208.01 g/mol . This compound appears as a white crystalline solid and is notable for its versatile chemical reactivity due to the multiple substituents that can participate in various

4-Bromo-2,6-difluoroaniline itself is not expected to have a specific biological mechanism of action. It primarily serves as a chemical building block for the synthesis of functional materials. The mechanism of action of the final materials derived from 4-Bromo-2,6-difluoroaniline would depend on their specific applications, such as light absorption in OLEDs or charge transport in organic semiconductors [].

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat when handling the compound.
  • Avoid inhalation, ingestion, and skin contact.
  • Store the compound in a cool, dry, and well-ventilated place away from incompatible chemicals.

Versatile Precursor for Organic Synthesis

The presence of the bromine atom allows 4-bromo-2,6-difluoroaniline to participate in palladium-catalyzed coupling reactions, facilitating the extension and modification of the molecule's structure. This versatility makes it a crucial precursor for synthesizing various complex organic compounds. For instance, research has utilized 4-bromo-2,6-difluoroaniline in the synthesis of:

  • Ammonium 5-bromo-7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate: This compound serves as a fluorogenic derivatizing reagent for the detection of aminothiols using high-performance liquid chromatography (HPLC) [].
  • Olefin tolanes: These are specific types of organic molecules with unique electronic properties, and 4-bromo-2,6-difluoroaniline has been employed in their synthesis [].
  • Functionally diverse aromatic compounds: Researchers have utilized 4-bromo-2,6-difluoroaniline to synthesize various aromatic compounds with diverse functionalities, including amines, ethynes, and alcohols [].

Potential Applications in Material Science

The introduction of fluorine atoms into the structure of 4-bromo-2,6-difluoroaniline modifies its electronic properties, making it a potential candidate for material science applications. Studies have explored its use in the development of:

  • Hole-transporting materials: These materials play a crucial role in organic light-emitting diodes (OLEDs) and perovskite solar cells. Research suggests that conjugated triarylamines derived from 4-bromo-2,6-difluoroaniline exhibit promising properties for such applications [].
Due to its functional groups:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for nucleophilic aromatic substitutions which are essential for synthesizing complex organic molecules .
  • Oxidation: The amine can be oxidized to form amine oxides or azo compounds through diazotization followed by coupling reactions .
  • Cross-Coupling Reactions: The bromine substituent enables palladium-catalyzed cross-coupling reactions, facilitating the formation of larger molecular structures .
  • Formation of Azo Compounds: The compound can be utilized in the synthesis of azo dyes through diazotization followed by coupling with other aromatic compounds .

Research indicates that halogenated anilines, including 4-bromo-2,6-difluoroaniline, exhibit biological activity that may be harnessed in medicinal chemistry. These compounds have been studied for their potential as inhibitors of tyrosine kinases, particularly in relation to cancer therapies targeting epidermal growth factor receptors (EGFR) and HER-2 . Their structure-activity relationship suggests that specific substituents can enhance their inhibitory effects on these critical receptors involved in tumor growth and proliferation.

Additionally, some studies have explored their nephrotoxic effects, raising concerns about their safety and environmental impact .

The synthesis of 4-bromo-2,6-difluoroaniline typically involves several key methods:

  • Halogenation: The initial step usually involves bromination and fluorination of aniline derivatives.
  • Nucleophilic Aromatic Substitution: This method allows for the introduction of the bromine atom at the para-position while fluorinating the ortho-positions.
  • Diazotization: This process can convert aniline into its diazonium salt, which can then be further reacted to introduce additional functional groups or to form azo compounds .

These methods leverage the reactivity of both bromine and fluorine to create complex structures from simpler precursors.

4-Bromo-2,6-difluoroaniline has a wide range of applications across various fields:

  • Organic Electronics: It is used as a hole transport material in organic light-emitting diodes (OLEDs) and perovskite solar cells due to its favorable electronic properties .
  • Pharmaceuticals: Its derivatives serve as intermediates in the synthesis of anticancer drugs targeting tyrosine kinases .
  • Dyes and Pigments: The compound is utilized in producing azo dyes due to its ability to undergo diazotization reactions .
  • Chemical Research: It acts as a versatile building block for synthesizing more complex organic molecules in research settings .

Interaction studies involving 4-bromo-2,6-difluoroaniline focus on its role as a precursor for biologically active compounds. Research has shown that derivatives can interact with enzymes like EGFR through competitive inhibition mechanisms. These interactions are crucial for developing targeted cancer therapies that exploit these pathways . Additionally, studies on environmental impacts highlight potential nephrotoxic effects associated with exposure to halogenated anilines, necessitating further investigation into their safety profiles .

Several compounds share structural similarities with 4-bromo-2,6-difluoroaniline. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-BromoanilineBromine at para-positionCommonly used in dye synthesis
2,6-DifluoroanilineFluorines at ortho-positionLacks bromine; used mainly in pharmaceuticals
4-FluoroanilineFluorine at para-positionOften used in agrochemicals
4-Chloro-2,6-difluoroanilineChlorine at para-positionSimilar reactivity but different electronic properties

4-Bromo-2,6-difluoroaniline stands out due to its combination of both bromine and fluorine substituents, which enhances its utility in advanced materials and biological applications compared to other halogenated anilines. Its unique reactivity profile makes it particularly valuable in synthesizing complex organic structures and functional materials.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (89.13%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (89.13%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Bromo-2,6-difluoroaniline

Dates

Modify: 2023-08-15

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